molecular formula C10H6F3NO2 B6345952 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354930-06-5

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol

Cat. No.: B6345952
CAS No.: 1354930-06-5
M. Wt: 229.15 g/mol
InChI Key: RXBUFOFGDQLFMU-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Similar compounds with an isoxazole moiety have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that isoxazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

It’s worth noting that isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with isoxazole derivatives , the effects could potentially be quite diverse.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol stands out due to the presence of both the trifluoromethyl group and the oxazole ring, which together impart unique chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(15)16-14-8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBUFOFGDQLFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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